N-methylene glycine N-methylene glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14072635
InChI: InChI=1S/C3H5NO2/c1-4-2-3(5)6/h1-2H2,(H,5,6)
SMILES:
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol

N-methylene glycine

CAS No.:

Cat. No.: VC14072635

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

N-methylene glycine -

Specification

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
IUPAC Name 2-(methylideneamino)acetic acid
Standard InChI InChI=1S/C3H5NO2/c1-4-2-3(5)6/h1-2H2,(H,5,6)
Standard InChI Key NKVHYKQGZIHDBJ-UHFFFAOYSA-N
Canonical SMILES C=NCC(=O)O

Introduction

  • Introduction to N-Methylene Glycine
    N-Methylene glycine (C₃H₅NO₂), also known as 2-(methylideneamino)acetic acid, is an imine derivative of glycine. It features a methylideneamino group (-N=CH₂) substituted at the α-carbon of glycine. This compound is a reactive intermediate in organic synthesis and environmental degradation pathways, particularly in the breakdown of herbicides like glyphosate . Its structure (Fig. 1) consists of a planar imine group conjugated with a carboxylic acid, rendering it both polar and unstable under ambient conditions.

  • Synthesis and Formation Pathways
    N-Methylene glycine is synthesized via:

  • Thermal Decomposition of Glyphosate: Glyphosate (N-phosphonomethyl glycine) undergoes elimination of P(OH)₃ at elevated temperatures (≥ 400 K), producing N-methylene glycine as a primary intermediate . Computational studies indicate a barrier height of 48.2 kcal/mol for this reaction (Table 1).

  • Mannich-Type Reactions: Reaction of glycine with formaldehyde and dialkyl phosphites in alcoholic solvents, catalyzed by tertiary bases like triethylamine, yields N-phosphonomethyl glycine intermediates, which can hydrolyze to N-methylene glycine .

Table 1: Key Kinetic Parameters for N-Methylene Glycine Formation

Reaction PathwayActivation Energy (kcal/mol)Rate Constant (s⁻¹ at 500 K)
Glyphosate → N-Methylene Glycine48.21.63 × 10¹² exp(−48669/RT)
Hydrolysis to Glycine + Formaldehyde47.7 (TS1)2.1 × 10¹⁰ exp(−45000/RT)
  • Thermal and Hydrolytic Decomposition
    N-Methylene glycine is metastable and decomposes via:

  • Thermolysis: At high temperatures (> 600 K), decarboxylation occurs, yielding methanimine (CH₂NH) and CO₂ with a barrier of 48.2 kcal/mol .

  • Hydrolysis: In aqueous environments, it reacts with water to regenerate glycine and formaldehyde (Fig. 2). The rate-determining step involves proton transfer to the imine nitrogen (barrier: 47.7 kcal/mol) .

  • Environmental and Industrial Relevance

  • Herbicide Degradation: N-Methylene glycine is a transient species in glyphosate degradation, linking to the environmental persistence of its metabolite, aminomethylphosphonic acid (AMPA) .

  • Synthetic Intermediate: It serves as a precursor in the synthesis of N-phosphonomethyl glycine (glyphosate) and other agrochemicals .

  • Stability and Reactivity
    The compound’s instability arises from its conjugated imine-carboxylate system, which facilitates rapid hydrolysis or decarboxylation. Spectroscopic studies (IR, NMR) reveal:

  • Strong absorption at 1650 cm⁻¹ (C=N stretch) .

  • δ 5.6–5.7 ppm (CH₂=N) in ¹H NMR .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator